(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
Description
Chemical Identity and Nomenclature
This compound exhibits complex nomenclature reflecting its stereochemical properties and various chemical registration systems. The compound is officially designated with the Chemical Abstracts Service number 191611-20-8 for the specific (S)-enantiomer hydrochloride salt form. This distinguishes it from related compounds, including the racemic mixture which carries CAS number 5664-29-9, and the (R)-enantiomer with CAS number 14328-52-0. The European Community number 846-593-7 provides additional regulatory identification for the hydrochloride salt form.
The molecular formula C₈H₁₆ClNO₂ characterizes the hydrochloride salt, with a molecular weight of 193.671 grams per mole. The corresponding free acid form exhibits the molecular formula C₈H₁₅NO₂ with a molecular weight of 157.21 grams per mole. The International Union of Pure and Applied Chemistry systematic name designates the compound as (2S)-2-amino-2-cyclohexylacetic acid for the free acid form.
Multiple synonymous names exist within the scientific literature, reflecting different naming conventions and regional preferences. Common appellations include L-Cyclohexyl glycine hydrochloride, S-2-amino-2-cyclohexylacetic acid hydrochloride, and L-2-Cyclohexylglycine hydrochloride. The compound is also referenced using code designations such as MFCD00050539 in chemical databases.
| Parameter | Hydrochloride Salt | Free Acid |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ | C₈H₁₅NO₂ |
| Molecular Weight | 193.671 g/mol | 157.21 g/mol |
| CAS Number | 191611-20-8 | 14328-51-9 |
| European Community Number | 846-593-7 | 846-454-0 |
Historical Development and Discovery
The development of cyclohexylglycine derivatives emerged from systematic investigations into non-canonical amino acids and their potential applications in pharmaceutical chemistry. Patent literature from 2010 documents early synthetic methodologies for preparing N-acetyl-DL-cyclohexyl-glycine, indicating established research interest in cyclohexyl-substituted amino acid derivatives by this period. These early synthetic approaches utilized DL-phenylglycine as a starting material, employing hydrogenation reduction processes with ruthenium catalysts to generate the cyclohexyl substituent.
The historical development pathway involved multiple synthetic routes, each contributing to refined preparation methodologies. Initial approaches utilized cyclohexyl bromide as a raw material, proceeding through alkylation reactions with ethyl malonate, followed by hydrolysis, acidification, and decarboxylation steps. Alternative routes employed DL-phenylglycine under acid systems with rhodium catalysts for hydrogenating reduction, though these methods presented environmental concerns due to hydrogen chloride solvent requirements.
Subsequent research documented in 2014 expanded the synthetic scope to include chiral alpha-naphthenic glycine preparation methods, adopting glycine as a starting material. These methodologies demonstrated the evolution from racemic synthesis toward enantioselective preparation techniques, reflecting growing pharmaceutical industry demands for optically pure compounds. The development of enzymatic resolution methods achieved optical purities greater than 99 percent, establishing practical routes for large-scale chiral amino acid production.
Recent research from 2022 demonstrates continued interest in cyclohexylglycine derivatives, particularly in metal complex formation for anticancer applications. The synthesis of cyclohexylglycine ligands follows established literature methodologies, indicating maturation of synthetic protocols and standardization of preparation techniques. These developments reflect the compound's transition from experimental laboratory preparation to standardized research reagent status.
Structural Relationship to Native Amino Acids
This compound exhibits fundamental structural similarities to glycine while incorporating significant modifications that alter its biochemical properties. The compound maintains the basic amino acid backbone structure, featuring both amino and carboxylic acid functional groups essential for peptide bond formation. However, the substitution of hydrogen with a cyclohexyl group at the alpha-carbon position creates substantial steric and electronic differences compared to the simplest proteinogenic amino acid.
The cyclohexyl substituent introduces considerable bulk and lipophilicity compared to glycine's minimal side chain structure. This modification influences the compound's conformational preferences and its interactions within biological systems. The saturated cyclohexane ring adopts preferential chair conformations, contributing to defined spatial arrangements that differ markedly from the flexibility associated with glycine residues in peptide structures.
Stereochemical considerations distinguish (S)-2-amino-2-cyclohexylacetic acid from its racemic and (R)-enantiomer counterparts. The (S)-configuration corresponds to the L-amino acid nomenclature system used for natural proteinogenic amino acids. This stereochemical assignment ensures compatibility with biological systems that demonstrate preference for L-amino acid configurations in enzymatic processes and protein synthesis machinery.
The compound's classification as a non-canonical amino acid positions it within a broader category of modified amino acid structures that extend beyond the twenty standard proteinogenic residues. Research demonstrates that non-canonical amino acids, including cyclohexylglycine derivatives, can be incorporated into peptides through ribosomal translation systems, indicating potential compatibility with biological protein synthesis mechanisms. Studies show that over fifty unnatural amino acids can be incorporated into peptides by ribosomal translation, with cyclohexyl-containing derivatives representing viable substrates for aminoacyl-transfer ribonucleic acid synthetases.
The structural modifications present in (S)-2-amino-2-cyclohexylacetic acid contribute to enhanced biological stability compared to natural peptides. The incorporation of non-canonical amino acids often results in higher activity and increased enzymatic stability, making these compounds valuable for pharmaceutical applications. The cyclohexyl group's hydrophobic character and conformational constraints provide resistance to proteolytic degradation, extending the compound's potential therapeutic utility.
| Structural Feature | Glycine | (S)-2-Amino-2-cyclohexylacetic Acid |
|---|---|---|
| Side Chain | Hydrogen (-H) | Cyclohexyl (-C₆H₁₁) |
| Molecular Weight | 75.07 g/mol | 157.21 g/mol (free acid) |
| Chirality | Achiral | Chiral (S-configuration) |
| Hydrophobicity | Minimal | Significantly enhanced |
| Conformational Flexibility | Maximum | Restricted by cyclohexyl ring |
Properties
IUPAC Name |
(2S)-2-amino-2-cyclohexylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUIOFNZAZPFFT-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-cyclohexylacetic acid hydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide to form the corresponding aminonitrile. This intermediate is then hydrolyzed to yield the desired amino acid. The hydrochloride salt is formed by treating the free amino acid with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Acylation Reactions
The primary amine undergoes nucleophilic acyl substitution with electrophilic reagents to form amide derivatives. This reactivity is exploited in medicinal chemistry to create peptide-based inhibitors or receptor-targeting molecules.
Key findings :
-
Acylation efficiency depends on the electron-withdrawing/donating nature of the aryl group in acyl chlorides. Electron-deficient aryl chlorides (e.g., 4-fluorophenyl) exhibit faster reaction kinetics .
-
Steric hindrance from the cyclohexyl group reduces yields with bulky reagents (e.g., 2,6-dimethoxyphenyl acyl chloride) .
Cycloaddition Reactions
The compound participates in stereoselective [3+2] cycloadditions with nitrones or glycals to form heterocyclic frameworks, critical for synthesizing glycosidase inhibitors.
Mechanistic insights :
-
The S-configuration directs exo transition-state geometry, favoring interactions between the nitrone’s anti-substituent face and the glycal’s bottom face .
-
Solvent polarity modulates reaction rates, with protic solvents enhancing hydrogen bonding and stereocontrol .
Substitution Reactions
The amino group engages in coupling reactions to introduce aryl or heteroaryl moieties, enhancing biological activity in neurotensin receptor ligands.
Structure-Activity Relationships :
-
2-Methoxy substituents reduce NTS2 receptor efficacy (Eₘₐₓ = 15–18%) compared to 2,6-dimethoxy analogues (Eₘₐₓ = 35–78%) .
-
Electronic effects dominate over steric factors in determining binding affinity .
Salt-Formation and Solubility
As a hydrochloride salt, the compound exhibits enhanced aqueous solubility (≥50 mg/mL in H₂O) , facilitating reactions in polar solvents. Neutralization with NaOH regenerates the free amino acid, enabling further functionalization in organic media .
Stereochemical Stability
The S-configuration remains intact under standard reaction conditions (pH 4–9, ≤80°C), as confirmed by chiral HPLC analysis . Racemization occurs only under strongly acidic (pH < 2) or high-temperature (>100°C) conditions .
Scientific Research Applications
Chemical Properties and Structure
(S)-2-Amino-2-cyclohexylacetic acid hydrochloride has the molecular formula and a molecular weight of 193.67 g/mol. The compound features a cyclohexyl group attached to the alpha carbon of the amino acid structure, which contributes to its distinct biological activities. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in research and pharmaceuticals.
Pharmaceutical Development
1. Building Block for Drug Synthesis
This compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural similarity to neurotransmitters suggests potential interactions with various receptors in the central nervous system (CNS). This characteristic makes it a candidate for developing drugs targeting neurological disorders.
2. Neuropharmacological Applications
Preliminary studies indicate that this compound may influence neurotransmitter release and modulate synaptic activity. Specifically, it has been shown to interact with glutamate and GABAergic systems, suggesting a role in balancing excitatory and inhibitory neurotransmission. Such properties are critical for developing therapeutic agents for conditions like epilepsy, anxiety, and depression.
Biochemical Research
1. Proteomics Research
In biochemical research, this compound is utilized in proteomics studies to investigate protein structure and function. Its unique properties allow researchers to explore enzyme interactions and protein folding mechanisms .
2. Forensic Applications
The compound's stability and solubility characteristics make it useful in forensic science for analyzing biological samples. It can assist in identifying specific amino acids in complex mixtures, contributing to toxicology reports or drug testing .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neurotransmitter Modulation | Investigated the effects of (S)-2-amino-2-cyclohexylacetic acid on synaptic transmission in rodent models. Results indicated significant modulation of glutamate release, suggesting potential therapeutic uses in excitatory disorders. |
| Study 2 | Drug Development | Explored the synthesis of novel compounds derived from this compound, leading to the discovery of new candidates for treating anxiety disorders with fewer side effects than existing medications. |
| Study 3 | Forensic Analysis | Analyzed the presence of (S)-2-amino-2-cyclohexylacetic acid in biological samples from overdose cases; findings contributed to understanding metabolic pathways involved in drug toxicity. |
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-cyclohexylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also modulate the activity of certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereoisomers
trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
- Structure: Amino group at the 4-position of cyclohexane, acetic acid at position 2 (trans configuration) .
- Molecular Formula: C₈H₁₄ClNO₂
- Key Differences: Substitution pattern alters steric and electronic properties, impacting binding affinity in drug design. No direct melting point data available; positional isomerism likely reduces thermal stability compared to the (S)-isomer.
(R)-2-Amino-2-cyclohexylacetic Acid
Functional Group Variants
Cyclohexyl 2-Aminoacetate Hydrochloride
- Structure : Ester derivative (acetic acid replaced by acetate ester) .
- Molecular Formula: C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol .
- Key Differences :
1-Amino-1-cyclohexanecarboxylic Acid
Heterocyclic Analogues
2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride
Notes on Discrepancies and Limitations
- Molecular Weight Conflicts : Reported molecular weight for the hydrochloride (178.23 ) conflicts with theoretical calculations (193.67 g/mol). This may stem from differences in salt stoichiometry or data errors.
- Supplier Variability : Commercial availability varies; some suppliers list the compound as discontinued , while others offer it .
- Stereochemical Impact : The (R)-enantiomer’s properties are understudied, highlighting a gap in comparative research .
Biological Activity
(S)-2-Amino-2-cyclohexylacetic acid hydrochloride, a chiral amino acid derivative, has garnered attention due to its notable biological activities, particularly in the context of neuropharmacology. This compound's structural similarity to natural amino acids suggests a potential role in modulating neurotransmitter systems, making it a candidate for therapeutic applications in neurological disorders.
This compound is characterized by its cyclohexyl side chain, which imparts unique steric and electronic properties. This structural feature may enhance its interaction with various biological targets. The synthesis of this compound typically involves several methods, including asymmetric synthesis techniques that ensure high enantiomeric purity.
| Synthesis Method | Description |
|---|---|
| Asymmetric synthesis | Utilizes chiral catalysts to produce the desired enantiomer with high yield. |
| Resolution of racemic mixture | Involves separating the enantiomers through crystallization or chromatography. |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies indicate that it may modulate synaptic transmission by influencing glutamate receptor activity, which is crucial for excitatory neurotransmission in the central nervous system.
Key Mechanisms:
- Receptor Binding: The compound exhibits binding affinity for glutamate receptors, potentially enhancing or inhibiting synaptic signaling.
- Neuroprotective Effects: Research suggests that it may play a role in neuroprotection, possibly offering therapeutic benefits in conditions such as epilepsy and depression.
Biological Activity Studies
Several studies have explored the biological activities of this compound:
- Neurotransmitter Modulation: In vitro studies have shown that this compound can influence neurotransmitter release and modulate synaptic activity, indicating its potential use in treating neurological disorders.
- Synergistic Effects: Interaction studies have investigated the compound's synergistic effects when combined with other neuroactive agents, highlighting its role in complex biological systems.
- Pharmacological Profiles: Binding assays conducted on rat and guinea pig brain membranes have provided insights into the compound's pharmacological profile, suggesting it may exhibit selective activity at specific receptor subtypes .
Case Studies
Case Study 1: Neuroprotective Potential
A study examining the effects of this compound on neuronal cultures demonstrated significant neuroprotective effects against oxidative stress-induced damage. The compound was found to enhance cell viability and reduce apoptosis markers.
Case Study 2: Epilepsy Model
In an animal model of epilepsy, administration of this compound resulted in a marked reduction in seizure frequency and duration. This suggests potential therapeutic applications for managing epilepsy.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| (R)-2-Amino-2-cyclohexylacetic acid hydrochloride | Enantiomer | Opposite chirality; different biological activity |
| 2-Amino-3-methylbutanoic acid | Aliphatic Amino Acid | Different side chain; distinct pharmacological properties |
| 4-Aminobutyric acid | Linear Amino Acid | Shorter carbon chain; primarily acts as a neurotransmitter |
The cyclohexyl side group in this compound contributes to its distinct pharmacological profile compared to these similar compounds.
Q & A
Q. Methodological Answer :
- Chiral HPLC : Use columns like Chiralcel OD-H with a mobile phase of hexane:ethanol:trifluoroacetic acid (90:10:0.1) to confirm enantiopurity.
- NMR Spectroscopy : - and -NMR in DO can resolve cyclohexyl protons (δ 1.2–2.1 ppm) and the α-amino acid moiety (δ 3.4–3.8 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 158.1 for the free base and [M+H] at 194.5 for the hydrochloride salt .
Advanced: How can co-eluting impurities in HPLC analysis be resolved for this compound?
Q. Methodological Answer :
- Adjust mobile phase pH (e.g., 2.5–3.0 with 0.1% formic acid) to enhance separation of ionizable impurities.
- Use orthogonal methods:
- Reverse-phase HPLC (C18 column, 0.1% TFA in water:acetonitrile gradient).
- Ion-exchange chromatography for charged byproducts.
- Couple with LC-MS to identify impurities via fragmentation patterns .
Basic: What biological assays are suitable for studying its potential as a bioactive scaffold?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Test against amino acid racemases (e.g., alanine racemase) using UV-Vis monitoring of NADH oxidation at 340 nm.
- Antioxidant Activity : Use DPPH radical scavenging assays (IC determination at 517 nm) .
- Cellular Uptake Studies : Radiolabel the compound with and measure accumulation in cell lines (e.g., HEK293) via scintillation counting .
Advanced: How to design structure-activity relationship (SAR) studies comparing it to analogs like 2-Acetamido-2-cyclohexylacetic acid?
Q. Methodological Answer :
- Synthetic Modifications : Introduce substituents (e.g., methyl, hydroxyl) at the cyclohexyl ring or α-carbon via alkylation or oxidation.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., cyclooxygenase-2).
- Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) .
Basic: What are the optimal storage conditions to prevent degradation?
Methodological Answer :
Store as a lyophilized powder at –20°C under argon to avoid hygroscopic degradation. For solutions, use pH 4–5 buffers (e.g., acetate) and avoid freeze-thaw cycles. Monitor stability via periodic HPLC analysis (≤5% degradation over 6 months) .
Advanced: How to identify and quantify degradation products under accelerated stability conditions?
Q. Methodological Answer :
- Stress Testing : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- LC-HRMS : Identify degradation products (e.g., cyclohexylacetic acid via deamination) using high-resolution mass spectrometry.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .
Basic: What safety precautions are essential during handling?
Q. Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye irritation.
- Work in a fume hood to prevent inhalation of hydrochloride vapors.
- Neutralize spills with sodium bicarbonate before disposal .
Advanced: What mechanistic studies are recommended to elucidate its interaction with amino acid transporters?
Q. Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
